

Application Notes and Protocols for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B040679

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Application Notes

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a versatile chemical intermediate with significant potential in pharmaceutical synthesis, particularly in the development of nootropic agents and other biologically active heterocyclic compounds. Its pyrrolidone core is a key structural motif found in a variety of natural and synthetic molecules with diverse pharmacological activities.

This intermediate serves as a valuable building block for the synthesis of derivatives of piracetam, a well-known nootropic drug used to enhance cognitive function. The presence of both an ester and a lactam functionality allows for a range of chemical modifications, including amidation, hydrolysis, reduction, and alkylation, making it a flexible scaffold for creating libraries of novel compounds for drug discovery.

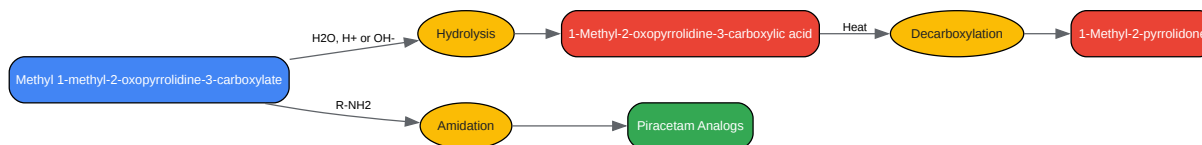
Key applications include:

- **Synthesis of Piracetam Analogs:** The ester group can be readily converted to an amide to produce piracetam and its derivatives. These compounds are of interest for their potential to treat cognitive impairments and neurological disorders.

- **Precursor for Novel Heterocyclic Compounds:** The pyrrolidone ring can be further functionalized to create more complex heterocyclic systems. For instance, it can serve as a starting material for the synthesis of various fused-ring structures with potential therapeutic applications, including antibacterial and anticancer agents.
- **Building Block for Peptidomimetics:** The cyclic structure of the pyrrolidone ring can be incorporated into peptidomimetic designs to create more rigid and metabolically stable analogues of bioactive peptides.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the central role of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** in synthetic chemistry.



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Caption: Synthetic utility of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**.

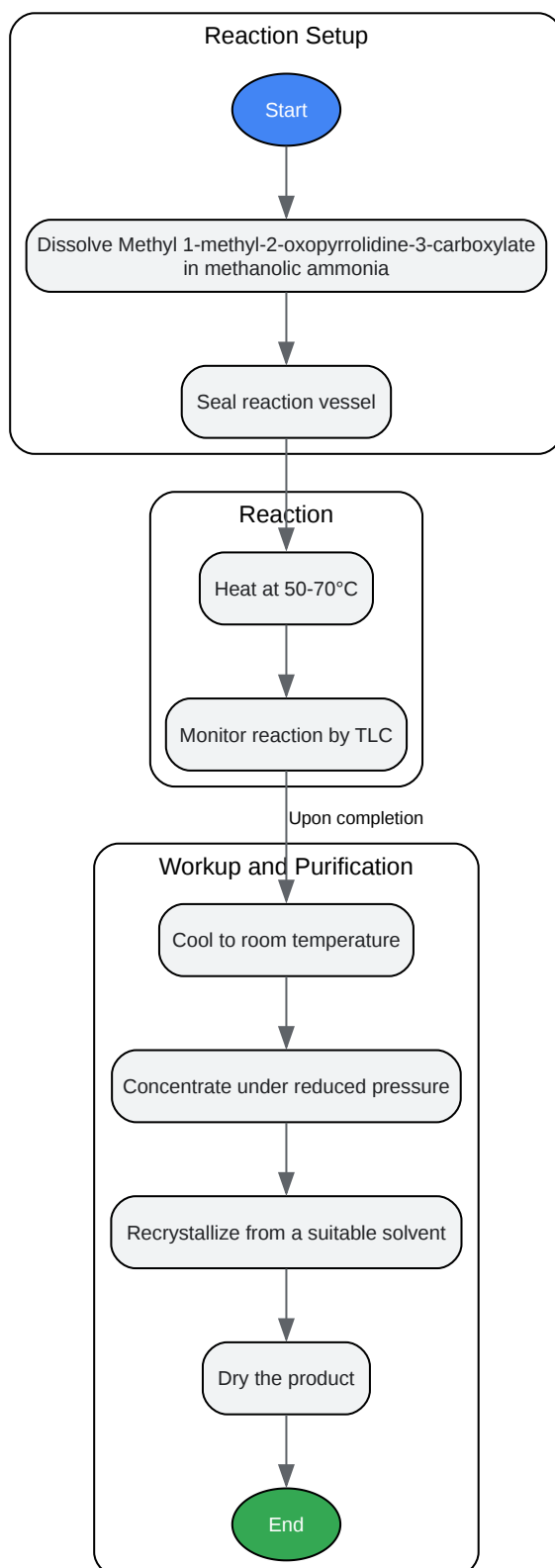
Experimental Protocols

The following are representative protocols for the synthesis and derivatization of compounds related to **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**. These protocols are based on established methodologies for similar compounds and can be adapted for specific research needs.

Protocol 1: Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxamide (A Piracetam Analog)

This protocol describes the amidation of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** to its corresponding primary amide, a direct analog of piracetam.

Workflow Diagram:

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Caption: Workflow for the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxamide.

Materials:

- **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**
- Saturated solution of ammonia in methanol
- Reaction vessel (pressure tube or sealed flask)
- Heating mantle or oil bath
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol, isopropanol)
- Standard laboratory glassware and filtration equipment

Procedure:

- In a suitable pressure-rated reaction vessel, dissolve **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** in a saturated solution of ammonia in methanol.
- Seal the vessel securely.
- Heat the reaction mixture to 50-70°C with stirring.^[1]
- Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-18 hours).^[1]
- Once the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- Recrystallize the resulting crude product from a suitable solvent (e.g., ethanol) to afford the purified 1-Methyl-2-oxopyrrolidine-3-carboxamide.

- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data (Analogous Reaction):

The synthesis of piracetam from a similar intermediate, α -pyrrolidone methyl acetate, provides an indication of expected yields.

Intermedi ate	Product	Reagents	Temperat ure (°C)	Time (h)	Yield (%)	Purity (%)
α - pyrrolidone methyl acetate	Piracetam	Ammonia/ Methanol	50-70	3-18	82.4	>99.9

Data adapted from a patent for a similar synthesis.[\[1\]](#)

Protocol 2: Hydrolysis to 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be a precursor for other derivatives or used in biological assays.

Materials:

- **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**
- Aqueous solution of a base (e.g., sodium hydroxide, lithium hydroxide) or acid (e.g., hydrochloric acid)
- Suitable solvent (e.g., methanol, water)
- Stirring apparatus
- pH meter or pH paper

- Extraction solvent (e.g., ethyl acetate, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure (Base-catalyzed):

- Dissolve **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** in a mixture of methanol and water.
- Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Analogous Reaction):

Yields for hydrolysis reactions are typically high. The following data is for a related compound.

Starting Material	Product	Conditions	Yield (%)
Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate	1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid	10% HCl, reflux, 12h	74

Data adapted from the synthesis of a similar pyrrolidone derivative.[\[2\]](#)

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References

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- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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